molecular formula C17H13F2N5O2S B2965119 N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide CAS No. 1031703-86-2

N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide

Cat. No. B2965119
M. Wt: 389.38
InChI Key: WOHSIBUPWQIPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H13F2N5O2S and its molecular weight is 389.38. The purity is usually 95%.
BenchChem offers high-quality N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Synthesis Approaches

A variety of methods have been developed for synthesizing sulfonamide derivatives, including N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide, demonstrating their versatile chemical frameworks. These methods involve electrophilic cyanation reactions, facilitating the construction of complex benzonitriles, which are crucial intermediates in pharmaceuticals and agrochemicals (Anbarasan, Neumann, & Beller, 2011).

Bioactivity and Potential Applications

Studies have shown that certain sulfonamide derivatives exhibit significant bioactivity, including cytotoxicity against tumor cells and inhibition of carbonic anhydrase enzymes. These properties suggest potential applications in cancer therapy and enzyme inhibition (Gul et al., 2016). Furthermore, sulfonamide compounds have been explored for their roles in DNA binding and cleavage, showcasing their therapeutic potential in targeting genetic materials (González-Álvarez et al., 2013).

Chemical Properties and Mechanisms

Chemical Transformations

The compound and its derivatives have been utilized in organocatalytic transformations, including 1,4-addition and fluorination reactions, to produce fluorinated products with significant yields. These reactions highlight the compound's versatility in synthetic chemistry applications (Li et al., 2012).

Antimicrobial Properties

Sulfonamide derivatives have also been studied for their antimicrobial activities, providing a foundation for developing new antimicrobial agents. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy (Abbas et al., 2017).

properties

IUPAC Name

N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S/c1-10-8-12(4-7-15(10)19)21-16-14(9-20)17(23-22-16)24-27(25,26)13-5-2-11(18)3-6-13/h2-8H,1H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHSIBUPWQIPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=NN2)NS(=O)(=O)C3=CC=C(C=C3)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide

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